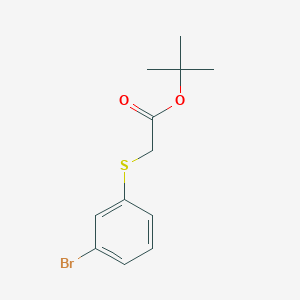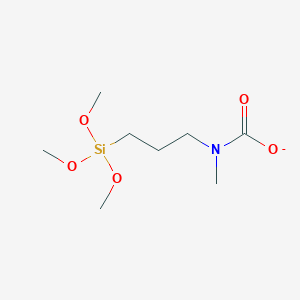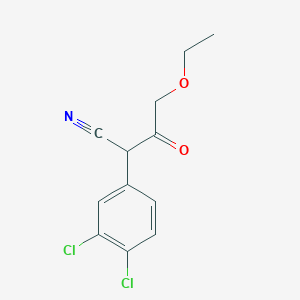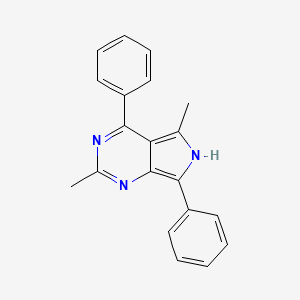
2-Chloroethyl 2-(4-chlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl 2-(4-chlorophenoxy)acetate is an organic compound with the molecular formula C10H10Cl2O3 It is a chlorinated ester derivative of phenoxyacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 2-(4-chlorophenoxy)acetate typically involves the esterification of 2-(4-chlorophenoxy)acetic acid with 2-chloroethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl 2-(4-chlorophenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-(4-chlorophenoxy)acetic acid and 2-chloroethanol.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Substitution: Nucleophiles (e.g., NH3, RSH) in the presence of a base (e.g., NaOH) at room temperature.
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2) under mild heating.
Major Products Formed
Hydrolysis: 2-(4-chlorophenoxy)acetic acid and 2-chloroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or aldehydes.
Scientific Research Applications
2-Chloroethyl 2-(4-chlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for modifying biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can release active compounds in the body.
Industry: Utilized in the production of herbicides and pesticides due to its ability to interfere with plant growth.
Mechanism of Action
The mechanism of action of 2-Chloroethyl 2-(4-chlorophenoxy)acetate involves its interaction with cellular components. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This can lead to changes in cellular function and, in the case of herbicides, disrupt plant growth by mimicking natural plant hormones (auxins).
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A related compound used as a herbicide.
2-Chloroethyl acetate: Another chlorinated ester with different applications.
2-(4-Chlorophenoxy)acetic acid: The parent acid of 2-Chloroethyl 2-(4-chlorophenoxy)acetate.
Uniqueness
This compound is unique due to its dual functional groups (chlorinated ethyl and phenoxyacetic ester), which allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
Properties
CAS No. |
5447-93-8 |
|---|---|
Molecular Formula |
C10H10Cl2O3 |
Molecular Weight |
249.09 g/mol |
IUPAC Name |
2-chloroethyl 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C10H10Cl2O3/c11-5-6-14-10(13)7-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2 |
InChI Key |
BQFWKSQRSYZOLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)OCCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride](/img/structure/B14001165.png)


![Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate](/img/structure/B14001179.png)
![3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]-N-methyl-benzamide](/img/structure/B14001184.png)
![Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate](/img/structure/B14001191.png)





![1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B14001231.png)
![2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14001233.png)
